1-(4-methoxyphenyl)-1H-tetrazole
Description
Structural Elucidation of 1-(4-Methoxyphenyl)-1H-tetrazole
Systematic Nomenclature and Molecular Formula Analysis
This compound adheres to IUPAC nomenclature, with the tetrazole ring numbered such that the substituent occupies the 1-position. Its molecular formula is C₈H₈N₄O , derived from a tetrazole core (C₂H₃N₄) and a para-methoxyphenyl group (C₆H₅OCH₃). Key identifiers include:
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 21788-28-3 | |
| Molecular Weight | 176.18 g/mol | |
| SMILES Notation | COC1=CC=C(C=C1)N2C=NN=N2 |
|
| InChI Key | AIOWTKRICIGKFJ-UHFFFAOYSA-N |
The compound exists as a white crystalline solid, with synthesis routes involving cycloaddition reactions between azides and nitriles under catalytic conditions.
Crystallographic Characterization and X-ray Diffraction Studies
While direct X-ray diffraction (XRD) data for this compound are not explicitly reported, structural insights can be inferred from analogous tetrazole derivatives. For example:
- Tetrazole ring planarity : The tetrazole ring typically adopts a planar conformation due to resonance stabilization between nitrogen atoms.
- Substituent orientation : The para-methoxyphenyl group likely adopts a coplanar arrangement with the tetrazole ring, as observed in related 5-(4-methoxyphenyl)-1H-tetrazole derivatives.
- Crystal packing : Hydrogen bonding between the methoxy oxygen and adjacent molecules may influence crystal lattice formation, similar to dimerization patterns in bis-tetrazole compounds.
Table 1: Comparative Crystallographic Data for Tetrazole Derivatives
Conformational Analysis via NMR Spectroscopy
NMR spectroscopy provides critical insights into the compound’s electronic environment and tautomeric behavior. Key spectral features include:
- ¹H NMR (DMSO-d₆) :
- ¹³C NMR (DMSO-d₆) :
Table 2: NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source |
|---|---|---|---|---|
| ¹H | 3.83 | Singlet | -OCH₃ | |
| ¹H | 7.15–7.97 | Doublet | Para-substituted phenyl | |
| ¹³C | 55.4 | – | -OCH₃ | |
| ¹³C | 154.8–161.4 | – | Tetrazole ring carbons |
Vibrational Spectral Signatures from IR/Raman Studies
Vibrational spectroscopy confirms functional group identities and bonding environments:
- IR Peaks :
- Raman Peaks :
Table 3: Vibrational Spectral Features
| Technique | Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|---|
| IR | 3100–2900 | C–H (aromatic, methoxy) | |
| IR | 1600–1500 | Aromatic C=C, tetrazole C=N | |
| Raman | 1300–1200 | Tetrazole N–N |
Tautomeric Equilibria and Azide-Tetrazole Interconversion
Tetrazoles exhibit tautomerism between 1H and 2H forms, influenced by substituents. For this compound:
- Stability of 1H form : The para-methoxy group, an electron-donating substituent, stabilizes the 1H tautomer through resonance and inductive effects.
- Azide-Tetrazole Interconversion : Synthesis via [3+2] cycloaddition of sodium azide with nitriles under catalytic conditions (e.g., ZnCl₂) locks the structure in the 1H form, as confirmed by NMR and crystallographic data.
Table 4: Tautomeric Stability Factors
| Factor | Effect on 1H Form Stability | Source |
|---|---|---|
| Electron-donating groups (e.g., -OCH₃) | Stabilizes via resonance/inductive effects | |
| Synthesis method | Cycloaddition favors 1H form |
Properties
IUPAC Name |
1-(4-methoxyphenyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-13-8-4-2-7(3-5-8)12-6-9-10-11-12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOWTKRICIGKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296828 | |
| Record name | 1-(4-Methoxy-phenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21788-28-3 | |
| Record name | NSC111899 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxy-phenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-methoxyphenyl)-1H-tetrazole can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired tetrazole compound.
Another method involves the cyclization of 4-methoxyphenyl isocyanate with hydrazoic acid. This reaction requires careful control of temperature and pressure to ensure the formation of the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or tetrazole ring.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 1-(4-methoxyphenyl)-1H-tetrazole is in the development of antimicrobial agents. Research has demonstrated that this compound exhibits significant antibacterial activity against various pathogens.
- Case Study : A study evaluated the antimicrobial properties of a series of 5-substituted 1H-tetrazole compounds, including this compound. The compounds were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa using a modified Kirby-Bauer assay. The results indicated that certain derivatives showed substantial inhibition of bacterial growth, suggesting their potential as antibiotic agents .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 62.5 µg/mL |
| This compound | Escherichia coli | 125 µg/mL |
| This compound | Pseudomonas aeruginosa | 250 µg/mL |
Cancer Research
The compound has also been investigated for its anticancer properties. It acts as a tubulin polymerization inhibitor, which is crucial for cancer cell division.
- Case Study : A study synthesized a series of tetrazole derivatives, including those based on this compound, which were evaluated for their antiproliferative effects on cancer cell lines. The results showed that these compounds could inhibit tubulin polymerization at the colchicine site, leading to apoptosis in cancer cells. Notably, one derivative significantly reduced tumor growth in an HT-29 xenograft model .
Table 2: Antiproliferative Activity of Tetrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT-29 | 5 |
| Other derivatives | MDA-MB-231 | 10 |
Protein Arginine Methyltransferase Inhibition
Recent studies have highlighted the potential of tetrazole derivatives as inhibitors of protein arginine methyltransferases (PRMTs), which are implicated in various diseases including cancer.
- Case Study : A series of tetrazole derivatives were designed targeting the substrate arginine-binding site on PRMT1. Among these, one derivative exhibited strong inhibitory effects and down-regulated the Wnt/β-catenin signaling pathway, suggesting its potential as a lead compound for PRMT-guided drug discovery .
Antiparasitic Activity
The compound has also shown promise in antiparasitic applications, particularly against Entamoeba histolytica.
- Case Study : A new class of tetrazoles was synthesized and tested for antiamoebic activity. One derivative demonstrated significant inhibition with an IC50 value comparable to established treatments, highlighting its potential in treating amoebic infections .
Table 3: Antiparasitic Activity of Tetrazole Derivatives
| Compound | Parasite | IC50 (µM) |
|---|---|---|
| This compound | Entamoeba histolytica | 2 |
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
The molecular pathways involved in its action depend on the specific biological context. In some cases, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. In other cases, it may inhibit microbial growth by disrupting essential metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-(4-methoxyphenyl)-1H-tetrazole with structurally related tetrazoles:
Key Observations
Substituent Effects on Reactivity: Electron-donating groups (e.g., –OCH₃) increase the electron density of the tetrazole ring, enhancing stability and influencing hydrogen-bonding interactions in biological systems .
Biological Activity :
- The 4-methoxyphenyl group in apixaban contributes to high Factor Xa inhibition (Ki < 1 nM) and oral bioavailability, whereas 1-(4-chlorophenyl)-1H-tetrazole derivatives show efficacy as Factor XIa inhibitors (Ki ~10–50 nM) .
- Sulfur-containing derivatives (e.g., sulfanyl or sulfonyl groups) exhibit enhanced cytotoxic or antitubercular activity, as seen in compound 52b (80% yield, IC₅₀ < 1 μM against M. tuberculosis) .
Physical Properties :
Biological Activity
1-(4-Methoxyphenyl)-1H-tetrazole is a heterocyclic compound that has gained attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article delves into the various studies and findings regarding its biological activity, providing a comprehensive overview of its potential applications.
Overview of this compound
This compound is characterized by a tetrazole ring substituted with a 4-methoxyphenyl group. This unique structure contributes to its reactivity and biological properties. The compound can be synthesized through various methods, including reactions involving 4-methoxyphenylhydrazine and carbon disulfide under acidic conditions, followed by thiolation to introduce the thiol group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tetrazole derivatives. For instance, a series of imide-tetrazoles were synthesized and evaluated for their antimicrobial activity against clinical strains of bacteria. The minimal inhibitory concentration (MIC) values for some compounds were found to be as low as 0.8 μg/mL, demonstrating effectiveness comparable to established antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 1 | 0.8 | Staphylococcus aureus |
| 2 | 0.8 | Staphylococcus epidermidis |
| 3 | 3.2 | E. coli |
These findings suggest that tetrazole derivatives could serve as promising candidates for developing new antimicrobial agents.
Anticancer Properties
The anticancer activity of this compound has been explored in various studies. Gundugola et al. reported that certain tetrazole derivatives exhibited significant antiproliferative effects against leukemia and breast cancer cell lines, with notable reductions in cell proliferation markers such as Ki-67 .
Table 2: Anticancer Activity of Tetrazole Derivatives
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 1.1 | NCI-H460 |
| Another derivative | 1.6 | HCT-15 |
In vitro studies indicated that these compounds selectively affected rapidly proliferating cancer cells while showing minimal cytotoxicity towards normal lymphocytes, suggesting a favorable therapeutic window .
Anticonvulsant Activity
Tetrazoles have also been studied for their anticonvulsant properties. Research indicates that certain derivatives can modulate neuronal excitability and may be effective in treating seizure disorders. Bhaskar et al. synthesized Schiff bases from tetrazoles and evaluated their anticonvulsant activity, highlighting the potential for developing new treatments based on this scaffold .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Covalent Bond Formation : The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity.
- Non-covalent Interactions : The tetrazole ring may engage in hydrogen bonding and other interactions with biological molecules, influencing cellular pathways.
Q & A
Q. What are the established synthetic routes for 1-(4-methoxyphenyl)-1H-tetrazole, and what are their key methodological considerations?
The primary synthesis involves a cycloaddition reaction between sodium azide and a nitrile precursor. A widely cited method starts with 4-methoxybenzaldehyde, which is converted to a tosylated oxime salt, then to the nitrile intermediate. Cycloaddition with sodium azide in a polar solvent (e.g., DMF) under reflux yields the tetrazole . Key considerations include reaction time (18–24 hours), temperature control (80–100°C), and purification via recrystallization (water-ethanol mixtures). Yields typically range from 49% to 65% depending on substituent effects .
Q. How is this compound characterized structurally and spectroscopically?
Characterization relies on:
Q. What are the common reaction pathways for modifying the tetrazole ring or methoxyphenyl group?
The tetrazole ring undergoes:
- Substitution : Alkylation/acylation at the N1 position using alkyl halides or acyl chlorides under basic conditions (e.g., K2CO3 in acetone) .
- Oxidation : Conversion to nitroso derivatives using KMnO4 or H2O2 . The methoxyphenyl group can be demethylated with BBr3 to introduce hydroxyl groups for further functionalization .
Advanced Research Questions
Q. How does structural modification of this compound influence biological activity?
- Antiproliferative activity : Derivatives like 1-(3,4,5-trimethoxyphenyl)-5-(4-methoxyphenyl)-1H-tetrazole show IC50 values <10 μM in cancer cell lines. The methoxy groups enhance lipophilicity and membrane penetration .
- Antimicrobial effects : Substitution with electron-withdrawing groups (e.g., Cl, NO2) improves activity against Gram-positive bacteria .
Q. What catalytic systems improve the efficiency of tetrazole synthesis?
Magnetic mesoporous cellulose nanofiber-supported Cu(II) catalysts enable one-pot synthesis under mild conditions (room temperature, 2 hours) with 85% yield. Advantages include recyclability (>5 cycles) and reduced azide handling risks .
Q. How do computational models predict the binding affinity of this compound derivatives?
Molecular docking studies (e.g., with Autodock Vina) reveal that the tetrazole ring forms hydrogen bonds with target proteins (e.g., glycogen synthase kinase-3β). Modifications at the methoxyphenyl group adjust binding poses in hydrophobic pockets .
Data Contradictions and Methodological Challenges
Q. Why do reported yields for this compound synthesis vary significantly (49% vs. 65%)?
Discrepancies arise from:
Q. How do spectroscopic data for the same compound differ across studies?
In DMSO-d6, 1H NMR aromatic proton signals vary between δ 7.56–7.65 due to solvent polarity effects on ring current shielding. Consistency requires standardized solvent and temperature .
Experimental Design Considerations
Q. What strategies mitigate hazards associated with sodium azide in tetrazole synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
